Stereochemistry: C-2′ S Configuration Correlated to Omphamurin
The absolute configuration of naturally occurring (−)-sibiricin was established as S at C‑2′ through chemical correlation with omphamurin, whose stereochemistry was independently determined by Horeau's method [1]. This provides a defined stereochemical reference standard. In contrast, many co‑occurring 8‑prenylated coumarins (e.g., mexoticin, phebalosin) have been reported in both enantiomeric forms or as unresolved mixtures from different botanical sources, creating ambiguity for SAR and pharmacological studies.
| Evidence Dimension | Stereochemical assignment at C‑2′ (prenyl side‑chain chiral center) |
|---|---|
| Target Compound Data | S configuration (levorotatory, (−)-sibiricin), established by chemical correlation with omphamurin and Horeau's method |
| Comparator Or Baseline | Mexoticin: absolute configuration also established as S via same correlation [1]; Phebalosin: absolute configuration not definitively established in the same study; Murrangatin: erythro/threo diastereomers reported, absolute configuration variable by source; Omphamurin: S configuration at C‑2′, used as reference standard |
| Quantified Difference | Sibiricin stereochemistry is unambiguously assigned and traceable to a defined reference standard (omphamurin); phebalosin and murrangatin lack this level of stereochemical certainty in multiple isolation reports |
| Conditions | Chemical correlation studies (Kinoshita et al., 1996); Horeau's method for secondary alcohol configuration determination; polarimetry and CD spectroscopy |
Why This Matters
Procurement of stereochemically defined sibiricin eliminates the confounding variable of enantiomeric impurity in biological assays—a risk present when sourcing analogs with unresolved or variable stereochemistry.
- [1] Kinoshita T, Wu JB, Ho FC. Prenylcoumarins from Murraya paniculata var. omphalocarpa (Rutaceae): The absolute configuration of sibiricin, mexoticin and omphamurin. Chem Pharm Bull. 1996;44(6):1208-1211. doi:10.1248/cpb.44.1208 View Source
